Tricaine
Overview
Description
Tricaine, also known as ethyl m-aminobenzoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 3-aminobenzoic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a local anesthetic and is often used in research involving fish anesthesia.
Scientific Research Applications
Tricaine is widely used in scientific research due to its anesthetic properties. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving fish anesthesia, particularly in zebrafish research.
Medicine: Utilized as a local anesthetic in various medical and dental procedures.
Industry: Applied in the formulation of topical anesthetics and pain relief products.
Mechanism of Action
Target of Action
Ethyl 3-aminobenzoate, also known as tricaine methanesulfonate , primarily targets the sodium channels in the nervous system . Sodium channels play a critical role in physiology as they rapidly transmit depolarizing impulses throughout cells and cell networks, enabling the coordination of higher processes .
Mode of Action
The compound operates by preventing sodium ions from entering the cell, thereby silencing action potentials . This interaction with sodium channels inhibits nerve membrane excitability, effectively blocking the generation of action potentials .
Biochemical Pathways
This disruption can lead to a state of anesthesia or sedation in organisms, such as fish .
Result of Action
The primary result of ethyl 3-aminobenzoate’s action is the induction of anesthesia or sedation . By blocking sodium channels and inhibiting nerve membrane excitability, the compound suppresses the nervous system, reducing sensory perception and voluntary movement .
Action Environment
Ethyl 3-aminobenzoate is used in a variety of environments, primarily in aquatic settings for the anesthesia of fish . Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, cooler temperatures may slow the diffusion rates and decrease the clearance rate of the compound from the nerve site .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 3-aminobenzoate can block the generation of action potentials via voltage-dependent Na±channels . Sodium channels play a critical role in physiology as they can rapidly transmit depolarizing impulses throughout cells and cell networks, enabling the coordination of higher processes .
Cellular Effects
The major mode of action for Ethyl 3-aminobenzoate is nervous system suppression, whereby the entrance of sodium into the nerve is inhibited, limiting nerve membrane excitability . In addition, the nerve inhibition is facilitated by the lipid solubility of Ethyl 3-aminobenzoate, which allows it to move easily into the cell membrane to bind with sodium channels .
Molecular Mechanism
Ethyl 3-aminobenzoate exerts its effects at the molecular level by inhibiting the activity of voltage-dependent Na±channels . This inhibition limits the excitability of nerve membranes, thereby suppressing the nervous system .
Dosage Effects in Animal Models
In animal models, specifically fish, Ethyl 3-aminobenzoate is used as an anesthetic . The effects of this compound on fish are dose-dependent, with higher doses leading to increased anesthesia . It is reported that Ethyl 3-aminobenzoate may cause respiratory acidosis, cardiac depression, cardiac failure, and death after prolonged exposure and/or at high doses .
Metabolic Pathways
These channels play a critical role in the transmission of depolarizing impulses throughout cells and cell networks .
Transport and Distribution
The transport and distribution of Ethyl 3-aminobenzoate within cells and tissues are facilitated by its lipid solubility, which allows it to move easily into the cell membrane .
Subcellular Localization
Given its lipid solubility and its mechanism of action involving the inhibition of voltage-dependent Na±channels, it is likely that Ethyl 3-aminobenzoate localizes to the cell membrane where these channels are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricaine can be synthesized through the esterification of 3-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of ethyl 3-aminobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tricaine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of ethyl 3-aminobenzoate.
Reduction: Ethyl 3-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 2-aminobenzoate:
Uniqueness
Tricaine is unique due to its specific position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. This positional difference makes it distinct from other aminobenzoate esters in terms of its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBYSBVJIMENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate) | |
Record name | Tricaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |
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DSSTOX Substance ID |
DTXSID1044011 | |
Record name | Ethyl 3-aminobenzoate | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 3-aminobenzoate | |
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Record name | Tricaine | |
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CAS No. |
582-33-2 | |
Record name | Ethyl 3-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-33-2 | |
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Record name | Tricaine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |
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Record name | Tricaine | |
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Record name | Ethyl 3-aminobenzoate | |
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Record name | Benzoic acid, 3-amino-, ethyl ester | |
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Record name | Ethyl 3-aminobenzoate | |
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Record name | Ethyl 3-aminobenzoate | |
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Record name | TRICAINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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